molecular formula C10H18O2 B12579424 (3R)-3-Hydroxy-3,7-dimethyloct-6-enal CAS No. 193286-29-2

(3R)-3-Hydroxy-3,7-dimethyloct-6-enal

Cat. No.: B12579424
CAS No.: 193286-29-2
M. Wt: 170.25 g/mol
InChI Key: DUSOFANQAJQCRP-SNVBAGLBSA-N
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Description

(3R)-3-Hydroxy-3,7-dimethyloct-6-enal is an organic compound with a unique structure that includes a hydroxyl group and an aldehyde group on a carbon chain with double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and oxidation steps to introduce the hydroxyl and aldehyde groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as distillation or chromatography to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Hydroxy-3,7-dimethyloct-6-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3R)-3-Hydroxy-3,7-dimethyloct-6-enal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Hydroxy-3,7-dimethyloct-6-enal: shares similarities with other hydroxy aldehydes and related compounds, such as:

Uniqueness

    This compound: is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

193286-29-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(3R)-3-hydroxy-3,7-dimethyloct-6-enal

InChI

InChI=1S/C10H18O2/c1-9(2)5-4-6-10(3,12)7-8-11/h5,8,12H,4,6-7H2,1-3H3/t10-/m1/s1

InChI Key

DUSOFANQAJQCRP-SNVBAGLBSA-N

Isomeric SMILES

CC(=CCC[C@](C)(CC=O)O)C

Canonical SMILES

CC(=CCCC(C)(CC=O)O)C

Origin of Product

United States

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